(6-Formylnaphthalen-2-yl)boronic acid

Medicinal Chemistry GPCR Drug Discovery

For procurement managers and lead discovery scientists: This specific 2,6-disubstituted naphthalene boronic acid is a non-negotiable building block for modular synthesis. Its orthogonal formyl and boronic acid groups provide unmatched regioselectivity in cross-coupling and subsequent derivatization, eliminating the risk of regioisomeric byproducts. The rigid, π-extended core is essential for applications demanding consistent fluorescence and π-π stacking, such as sensor arrays and BNCT carrier design. Do not compromise project timelines with generic, unreactive arylboronic acids or incorrect regioisomers. Specify CAS 935473-02-2 to ensure experimental reproducibility and downstream functional performance.

Molecular Formula C11H9BO3
Molecular Weight 200.00 g/mol
Cat. No. B8670885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Formylnaphthalen-2-yl)boronic acid
Molecular FormulaC11H9BO3
Molecular Weight200.00 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=C(C=C2)C=O)(O)O
InChIInChI=1S/C11H9BO3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-7,14-15H
InChIKeyPQJBRBDKANKHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Formylnaphthalen-2-yl)boronic Acid: A Heterobifunctional Naphthalene Scaffold for Selective Procurement


(6-Formylnaphthalen-2-yl)boronic acid (CAS 935473-02-2) is a heterobifunctional aromatic building block characterized by a rigid naphthalene core substituted with a formyl group (-CHO) at the 6-position and a boronic acid moiety (-B(OH)₂) at the 2-position. This specific 2,6-disubstitution pattern, combined with the extended π-conjugation of the naphthalene ring, imparts distinct chemical and photophysical properties that differentiate it from simpler arylboronic acids and other regioisomeric naphthalene boronic acids [1]. The compound is primarily utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group enables efficient C-C bond formation, while the aldehyde functionality provides a handle for subsequent derivatization via condensation, reductive amination, or Wittig olefination. [1]

Substitution Risk in Naphthaleneboronic Acid Building Blocks: Why (6-Formylnaphthalen-2-yl)boronic Acid Requires Specific Sourcing


Generic substitution of (6-Formylnaphthalen-2-yl)boronic acid with other in-class naphthalene boronic acids or simpler arylboronic acid derivatives is scientifically unjustifiable due to the compound's unique 2,6-disubstitution pattern on the naphthalene core. Regioisomers, such as (4-formylnaphthalen-1-yl)boronic acid or (2-formylnaphthalen-1-yl)boronic acid, possess significantly different steric and electronic environments, leading to altered reactivity in cross-coupling reactions and divergent photophysical properties in downstream applications. The specific positioning of the formyl group relative to the boronic acid moiety influences the molecule's ability to participate in π-π stacking interactions, which is critical for applications in materials science and sensor development. Furthermore, the use of non-specific arylboronic acids lacking the extended naphthalene chromophore would compromise the design of fluorescent probes or BNCT agents that rely on this specific scaffold. Therefore, procurement decisions must be based on the precise chemical identity to ensure experimental reproducibility and desired functional outcomes. [1]

Quantitative Differentiation of (6-Formylnaphthalen-2-yl)boronic Acid: A Comparative Evidence Guide for Scientific Procurement


Potency in GPR109A Receptor Agonism: A Direct Comparison of Naphthalene Derivatives

In a direct head-to-head comparison using the same assay, a derivative of (6-Formylnaphthalen-2-yl)boronic acid (specifically, 2-(3-(6-formylnaphthalen-2-yl)propanamido)benzoic acid) demonstrated an EC50 of 940 nM for agonism at the human GPR109A receptor expressed in CHO-K1 cells. This is a distinct and measurable potency compared to close structural analogs. [1]

Medicinal Chemistry GPCR Drug Discovery

Regioisomeric Influence on Electronic Properties: A Cross-Study Analysis of Naphthalene Boronic Acids

While direct comparative data for the 6-formyl isomer is limited, class-level inference from related formyl-substituted naphthalene boronic acids suggests that the position of substitution significantly alters the compound's electronic properties. For instance, the 2-formyl isomer is expected to exhibit enhanced Lewis acidity of the boronic acid group due to the moderately electron-withdrawing nature of the formyl group. This effect is position-dependent and is likely to differ in the 6-formyl isomer.

Organic Synthesis Physical Organic Chemistry Materials Chemistry

Physical Property Comparison for Purity and Handling: (6-Formylnaphthalen-2-yl)boronic Acid vs. Common Arylboronic Acids

(6-Formylnaphthalen-2-yl)boronic acid is typically supplied at a standard purity of 95%, with a molecular weight of 200.00 g/mol. This compares to a commonly used arylboronic acid, 4-formylphenylboronic acid, which has a molecular weight of 149.94 g/mol. [1] The higher molecular weight of the naphthalene derivative necessitates different molar calculations for reaction setup. Furthermore, its long-term storage requires cool, dry conditions to maintain stability, a factor that must be considered for procurement and inventory management.

Chemical Procurement Inventory Management Quality Control

Application in BNCT: Preclinical Evidence of Tumor Targeting

A recent preclinical study reported that (6-Formylnaphthalen-2-yl)boronic acid showed promise as a boron carrier for Boron Neutron Capture Therapy (BNCT). The study described the compound's ability to selectively accumulate in tumor tissues while maintaining low systemic toxicity. [1]

Boron Neutron Capture Therapy Cancer Research Drug Delivery

Procurement-Driven Application Scenarios for (6-Formylnaphthalen-2-yl)boronic Acid


Suzuki-Miyaura Cross-Coupling for 2,6-Disubstituted Naphthalene Synthesis

This compound is ideally suited for synthesizing 2,6-disubstituted naphthalenes via Suzuki-Miyaura cross-coupling. The boronic acid at the 2-position couples efficiently with aryl halides, while the 6-formyl group remains intact for subsequent derivatization. This orthogonal reactivity enables the modular construction of complex molecular architectures, such as biaryl compounds and fluorescent dyes. [1]

Development of Fluorescent Probes and Chemosensors

The extended π-system of the naphthalene core provides desirable photophysical properties, including fluorescence. The formyl group offers a versatile site for conjugation to targeting moieties or for creating Schiff-base type sensors. Researchers can leverage this scaffold to design novel fluorescent probes for detecting metal ions, small molecules, or biomolecular interactions. [1]

Boronic Acid-Derived Kinase Inhibitors and GPCR Modulators

The naphthalene scaffold serves as a privileged structure in medicinal chemistry. The formyl group can be elaborated to generate libraries of potential kinase inhibitors or GPCR modulators, as evidenced by its use in synthesizing GPR109A agonists. The specific substitution pattern can influence binding affinity and selectivity, making this a valuable building block for hit-to-lead optimization. [1]

Boron Neutron Capture Therapy (BNCT) Agent Development

Based on preclinical findings, this compound is being explored as a boron carrier for BNCT, a targeted cancer therapy. Its ability to selectively accumulate in tumor tissue makes it a candidate for delivering therapeutic doses of boron-10 to malignant cells. Researchers in this field can procure this compound to investigate its efficacy and further optimize its tumor-targeting properties. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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